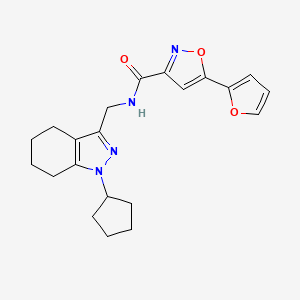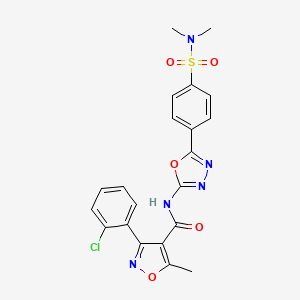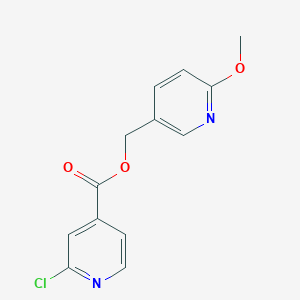
N-(3-acetylphenyl)-2-chloropropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, several sulfonamide compounds such as N-(4-acetylphenyl)-4-methylbenzenesulfonamide and N-(3-acetylphenyl)-4-methylbenzenesulfonamide have been synthesized and their antibacterial activities have been evaluated . Another study mentions the synthesis of isothiocyanates from amines and phenyl isothiocyanate .Chemical Reactions Analysis
Isocyanates, which have a similar functional group (R−N=C=O) to the compound , are known to be reactive towards a variety of nucleophiles including alcohols, amines, and even water . A study on the synthesis of sulfonamide compounds mentions that the N-(3-acetylphenyl)-4-methylbenzenesulfonamide compound does not form H-bond with the respective target proteins .Applications De Recherche Scientifique
- N-(3-acetylphenyl)-2-chloropropanamide exhibits antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, protecting cells from oxidative damage, and potentially preventing diseases associated with oxidative stress .
- The compound has been investigated for its antibacterial effects. It shows significant activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
- Some phthalide derivatives (to which this compound belongs) have been evaluated for their anti-HIV-1 properties. While further research is needed, this area holds promise for drug development .
- Leishmaniasis is a parasitic disease, and N-(3-acetylphenyl)-2-chloropropanamide derivatives have shown antileishmanial activity. Investigating their efficacy against the parasite could lead to therapeutic advancements .
- Certain phthalides, including derivatives of N-(3-acetylphenyl)-2-chloropropanamide, exhibit herbicidal effects. These compounds could contribute to weed control in agriculture .
- N-(3-acetylphenyl)-2-chloropropanamide serves as an intermediate in the synthesis of other relevant heterocyclic systems. For instance, it contributes to the formation of isoindolo [2,1-a]quinoline derivatives, which have diverse applications .
Antioxidant Properties
Antibacterial Activity
Anti-HIV-1 Potential
Antileishmanial Applications
Herbicidal Properties
Synthetic Intermediates
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as acetanilide, can be produced by reacting acetic anhydride with aniline . This suggests that N-(3-acetylphenyl)-2-chloropropanamide might interact with its targets through a similar mechanism, leading to changes in the biological activities mentioned above.
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways could potentially include a variety of therapeutic outcomes, depending on the specific target and mode of action.
Pharmacokinetics
Similar compounds, such as zaleplon, have been shown to have rapid absorption and elimination . This suggests that N-(3-acetylphenyl)-2-chloropropanamide might have similar ADME properties, which could impact its bioavailability.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-7(12)11(15)13-10-5-3-4-9(6-10)8(2)14/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZSNAKRDBYVOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-chloropropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine](/img/structure/B2843034.png)

![3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2843037.png)
![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2843039.png)
![2-Hydroxy-2-methyl-3-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanoic acid](/img/structure/B2843041.png)



![[(2-Chloroquinolin-3-yl)methylidene][(4-fluorophenyl)methyl]amine](/img/structure/B2843046.png)
![1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene](/img/structure/B2843049.png)
![7-Benzyl-8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2843050.png)

